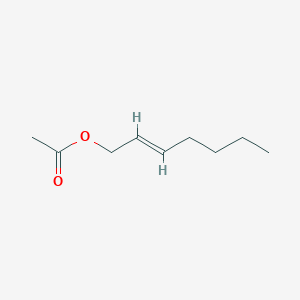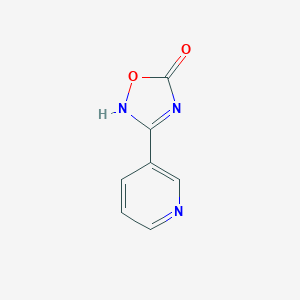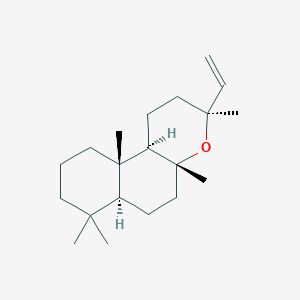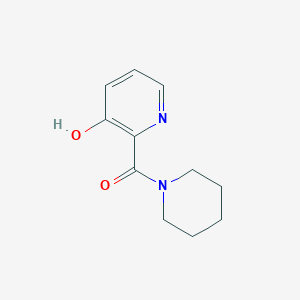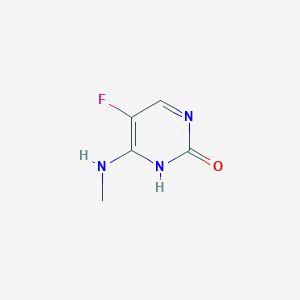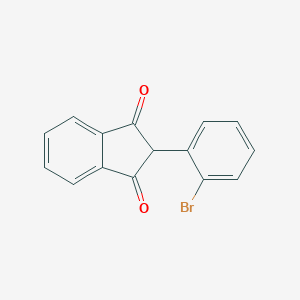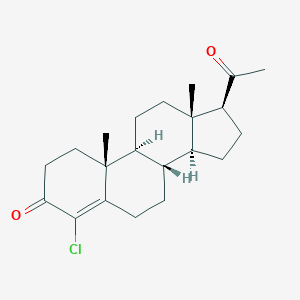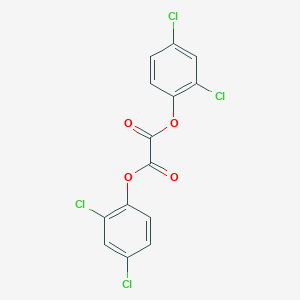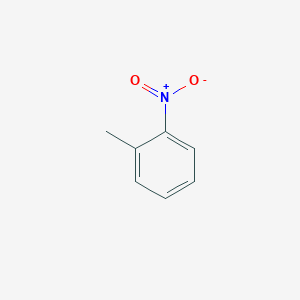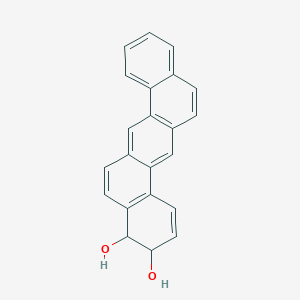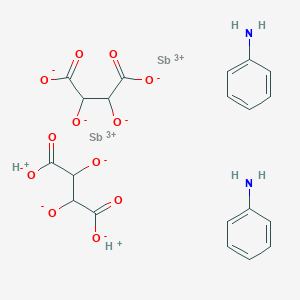
Antimonyl aniline tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimonyl aniline tartrate, also known as Stibamine, is a chemical compound that has been used for centuries in traditional medicine to treat various diseases. It is a white crystalline powder that is soluble in water and has a bitter taste. In recent years, there has been an increasing interest in the scientific community to study the potential applications of antimonyl aniline tartrate in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of antimonyl aniline tartrate in treating leishmaniasis is not fully understood. However, it is believed that the compound inhibits the synthesis of DNA and RNA, which leads to the death of the parasite. Additionally, antimonyl aniline tartrate has been shown to activate the immune system, which helps to fight off the infection.
生化学的および生理学的効果
Antimonyl aniline tartrate has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. Additionally, antimonyl aniline tartrate has been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using antimonyl aniline tartrate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has a range of potential applications, which makes it a versatile tool for researchers. However, there are also some limitations to using antimonyl aniline tartrate in lab experiments. For example, the compound is toxic and must be handled with care. Additionally, the mechanism of action of antimonyl aniline tartrate is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
将来の方向性
There are several future directions for research on antimonyl aniline tartrate. One area of interest is in developing new treatments for leishmaniasis that are more effective and have fewer side effects than current treatments. Additionally, researchers are interested in exploring the potential applications of antimonyl aniline tartrate in treating other parasitic diseases. Finally, there is a growing interest in studying the biochemical and physiological effects of antimonyl aniline tartrate in more detail, with the goal of developing new drugs that can target specific pathways in the body.
合成法
Antimonyl aniline tartrate can be synthesized by reacting antimony trichloride with aniline and then adding tartaric acid to the mixture. The reaction produces a white precipitate, which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Antimonyl aniline tartrate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of antimonyl aniline tartrate is in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide. Studies have shown that antimonyl aniline tartrate can effectively kill the parasite responsible for leishmaniasis and has been used as a first-line treatment for the disease.
特性
CAS番号 |
1300-14-7 |
|---|---|
製品名 |
Antimonyl aniline tartrate |
分子式 |
C20H20N2O12Sb2 |
分子量 |
723.9 g/mol |
IUPAC名 |
aniline;antimony(3+);2,3-dioxidobutanedioate;hydron |
InChI |
InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
InChIキー |
XRGSBOXHRYMNPF-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
正規SMILES |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
同義語 |
ANILINEANTIMONYLTARTRATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



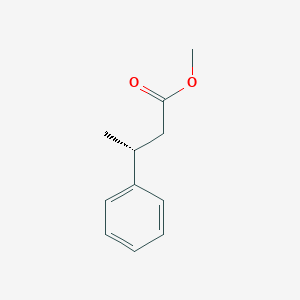
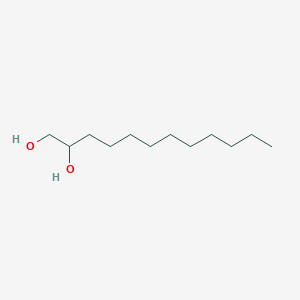
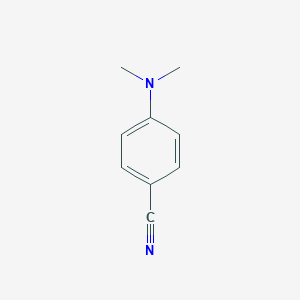
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
